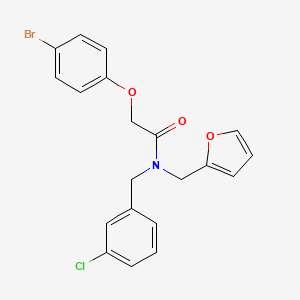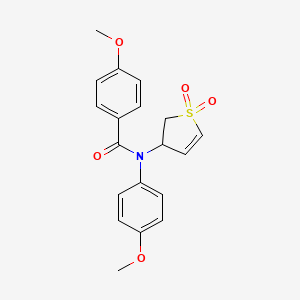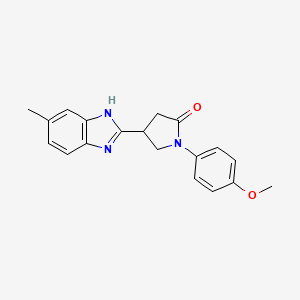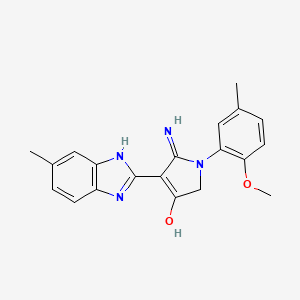
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェノキシ)-N-(3-クロロベンジル)-N-(フラン-2-イルメチル)アセトアミドは、複数の官能基を持つ複雑な構造を持つ有機化合物です。
2. 製法
合成経路と反応条件
2-(4-ブロモフェノキシ)-N-(3-クロロベンジル)-N-(フラン-2-イルメチル)アセトアミドの合成は、一般的に複数のステップで構成されます。
4-ブロモフェノールの生成: これは、触媒の存在下でフェノールを臭素で臭素化することによって達成できます。
エーテル化: 次に、4-ブロモフェノールをクロロ酢酸と反応させて、2-(4-ブロモフェノキシ)酢酸を生成します。
アミド化: 次に、2-(4-ブロモフェノキシ)酢酸を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬とトリエチルアミンなどの塩基を使用するなど、適切な条件下で、3-クロロベンジルアミンとフラン-2-イルメタンアミンと反応させて、対応するアミドに変換します。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大限にするために、上記の合成経路を最適化する必要があるでしょう。これには以下が含まれます。
連続フローリアクター: 反応条件のより良い制御のために。
自動合成: 人間のエラーを減らし、効率を高めるために。
精製技術: 再結晶やクロマトグラフィーなど、最終生成物の高純度を保証するために。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.
Amidation: The 2-(4-bromophenoxy)acetic acid is then converted to its corresponding amide by reacting with 3-chlorobenzylamine and furan-2-ylmethanamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous flow reactors: for better control of reaction conditions.
Automated synthesis: to reduce human error and increase efficiency.
Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
反応の種類
酸化: フラン環は、酸化されてフラン-2-カルボン酸を生成することができます。
還元: ニトロ基(存在する場合)は、アミンに還元できます。
置換: 臭素原子は、アミンやチオールなどの他の求核剤と置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: パラジウム触媒を使用した水素ガスや水素化ホウ素ナトリウムなどの試薬。
置換: 塩基の存在下で、アジ化ナトリウムやチオ尿素などの求核剤。
主な生成物
酸化: フラン-2-カルボン酸。
還元: 対応するアミン誘導体。
置換: 使用される求核剤に応じて、様々な置換誘導体。
4. 科学研究における用途
2-(4-ブロモフェノキシ)-N-(3-クロロベンジル)-N-(フラン-2-イルメチル)アセトアミドは、科学研究においていくつかの用途があります。
医薬品化学: 複雑な構造と官能基のために、新しい薬の開発のためのリード化合物としての可能性。
有機合成: より複雑な分子の合成における中間体として使用。
材料科学:
科学的研究の応用
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
作用機序
2-(4-ブロモフェノキシ)-N-(3-クロロベンジル)-N-(フラン-2-イルメチル)アセトアミドの作用機序は、その特定の用途に依存します。医薬品化学においては、酵素や受容体などの様々な分子標的に作用し、その活性を調節することが考えられます。関与する正確な経路を解明するには、さらなる研究が必要です。
6. 類似化合物の比較
類似化合物
- 2-(4-クロロフェノキシ)-N-(3-クロロベンジル)-N-(フラン-2-イルメチル)アセトアミド
- 2-(4-ブロモフェノキシ)-N-(3-メチルベンジル)-N-(フラン-2-イルメチル)アセトアミド
- 2-(4-ブロモフェノキシ)-N-(3-クロロベンジル)-N-(チオフェン-2-イルメチル)アセトアミド
独自性
2-(4-ブロモフェノキシ)-N-(3-クロロベンジル)-N-(フラン-2-イルメチル)アセトアミドは、官能基の組み合わせにより、特定の化学的および生物学的特性を与えることができるため、ユニークです。臭素原子と塩素原子の両方とフラン環の存在は、様々な用途に使用できる汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-(4-bromophenoxy)-N-(3-methylbenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the furan ring, makes it a versatile compound for various applications.
特性
分子式 |
C20H17BrClNO3 |
|---|---|
分子量 |
434.7 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17BrClNO3/c21-16-6-8-18(9-7-16)26-14-20(24)23(13-19-5-2-10-25-19)12-15-3-1-4-17(22)11-15/h1-11H,12-14H2 |
InChIキー |
YXMARPIDBIDKIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11416224.png)
![4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11416227.png)
![2-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11416236.png)
![Methyl 5-(3,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11416255.png)
![Dimethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11416261.png)
![7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416265.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416272.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11416276.png)

![1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416299.png)

![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416307.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11416311.png)

